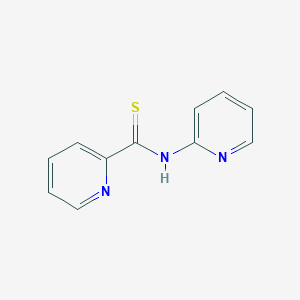

N-(pyridin-2-yl)pyridine-2-carbothioamide

概要

説明

NSC 185058は、主要なシステインプロテアーゼであるATG4Bの阻害剤として知られる化学化合物です。 この化合物は、オートファジー活性を弱める能力により注目を集めており、特に癌とオートファジーの分野における科学研究において貴重なツールとなっています .

準備方法

化学反応の分析

NSC 185058は、主にATG4Bの阻害剤としての役割を果たす、さまざまな化学反応を受けます。 ATG4BによるLC3Bの切断を阻害し、細胞における飢餓によって誘導されたLC3Bの脂質化を減少させます . この化合物は、リボソームタンパク質S6のリン酸化やホスファチジルイノシトール3キナーゼ活性に有意な影響を与えないため、他のシグナル伝達経路ではなく、ATG4Bに対する直接的な作用を示唆しています .

科学的研究の応用

NSC 185058は、幅広い科学研究の応用範囲を持っています:

作用機序

NSC 185058は、オートファジーの開始時にLC3Bを活性化するシステインプロテアーゼであるATG4Bを阻害することで効果を発揮します . ATG4Bを阻害することにより、NSC 185058はLC3Bの切断を減らし、それによってオートファジー活性を弱めます . この阻害は、放射線療法の抗腫瘍活性を高め、グリオブラストーマ細胞の腫瘍形成能を低下させます .

類似の化合物との比較

NSC 185058は、ATG4Bの特異的な阻害においてユニークです。類似の化合物には以下が含まれます。

エソメプラゾール: リソソームシステインプロテアーゼレグメインを阻害します.

タカルシトール一水和物: 乾癬の研究に使用されるビタミンD3アナログ.

KGP94: システインプロテアーゼカテプシンLを阻害します.

アウレウシミンB: カルパインを阻害する天然ピラジノン.

(S)-(+)-イブプロフェン: シクロオキシゲナーゼを阻害する非ステロイド性抗炎症薬.

NSC 185058は、ATG4Bに対する特異的な作用により、オートファジーとその癌治療における影響を研究するための貴重なツールとなっています。

類似化合物との比較

NSC 185058 is unique in its specific inhibition of ATG4B. Similar compounds include:

Esomeprazole: Inhibits lysosomal cysteine protease legumain.

Tacalcitol monohydrate: A vitamin D3 analog used to study psoriasis.

KGP94: Inhibits cysteine protease Cathepsin L.

Aureusimine B: A natural pyrazinone that inhibits calpain.

(S)-(+)-Ibuprofen: A non-steroidal anti-inflammatory drug that inhibits cyclooxygenase.

NSC 185058 stands out due to its specific action on ATG4B, making it a valuable tool for studying autophagy and its implications in cancer therapy.

生物活性

N-(pyridin-2-yl)pyridine-2-carbothioamide is a compound belonging to the pyridine family, characterized by its unique carbothioamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The following sections will detail its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is with a molecular weight of 215.27 g/mol. The compound can be synthesized through various methods, often involving the reaction of pyridine derivatives with isothiocyanates or thioacids. A notable synthetic route includes treating pyridin-2-carboxylic acid with thionyl chloride followed by thiourea to yield the desired product.

Anticancer Properties

Research has indicated that derivatives of carbothioamides, including this compound, exhibit significant anticancer activity. A study evaluated various pyridine-thiazole hybrids for their anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HEp-2 (laryngeal cancer). Among these, certain compounds demonstrated IC50 values as low as 5.9 μg/mL against HEp-2 cells, indicating potent anti-proliferative activity .

Antibacterial and Antifungal Activity

In addition to anticancer effects, this compound has shown promising antibacterial properties. In one study, compounds related to this structure were tested against Mycobacterium tuberculosis, revealing moderate inhibitory effects comparable to standard antibiotics like vancomycin and isoniazid . Furthermore, the compound exhibited antifungal activity against various yeast strains .

Case Studies

- Anticancer Activity : A series of pyridine-thiazole derivatives were synthesized and tested for their anti-proliferative activity. Compounds like 8a and 13a showed excellent selectivity towards cancer cells with minimal toxicity toward normal Vero cells (less than 45% inhibition at 100 μg/mL). The most potent dual CDK2/GSK3β inhibitor from this series had an IC50 of 0.396 μg/mL against CDK2 .

- Antimicrobial Activity : Three new derivatives of thiosemicarbazone were evaluated for their antibacterial properties. These compounds exhibited MIC values ranging from 0.125 to 8 µg/mL against Mycobacterium tuberculosis strains, indicating their potential as effective antimicrobial agents .

Summary of Biological Activities

特性

IUPAC Name |

N-pyridin-2-ylpyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c15-11(9-5-1-3-7-12-9)14-10-6-2-4-8-13-10/h1-8H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWOJXZJIZUKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=S)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353743 | |

| Record name | 2-Pyridinecarbothioamide, N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39122-38-8 | |

| Record name | MLS000756413 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=185058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarbothioamide, N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。